ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate
Übersicht
Beschreibung
Sch-42495 racemate is the racemate of Sch-42495 . It is an orally active neutral metalloendopeptidase (NEP) inhibitor with antihypertensive effect . It is also the orally active ethylester proagent of SCH 42354 .
Molecular Structure Analysis
The molecular weight of Sch-42495 racemate is 411.58 . Its formula is C20H29NO4S2 . The SMILES representation of its structure is CSCCC@@H=O)NC(C(CSC©=O)CC1=CC=CC=C1C)=O .Chemical Reactions Analysis
Sch-42495 selectively inhibits the hydrolysis of leu-enkephalin and ANF (IC50 of 8.3 and 10.0 nM, respectively) in vitro .Physical and Chemical Properties Analysis
The physical and chemical properties of Sch-42495 racemate include its molecular weight (411.58), formula (C20H29NO4S2), and its SMILES representation (CSCCC@@H=O)NC(C(CSC©=O)CC1=CC=CC=C1C)=O) .Wissenschaftliche Forschungsanwendungen
Antihypertensive Effects
Sch-42495 racemate has been studied for its potential in treating hypertension. A significant antihypertensive effect was observed with Sch-42495, attributed to the enhancement of endogenous human Atrial Natriuretic Peptide (hANP), suggesting its potential usefulness as a new class of antihypertensive drug (Ogihara et al., 1994).
Cardiovascular Remodelling
The compound has been evaluated for its effects on cardiovascular remodelling secondary to chronic hypoxia. Treatment with Sch-42495 resulted in a significant reduction in pulmonary vascular remodelling and ventricular hypertrophy in hypoxic rats, indicating its therapeutic potential in conditions characterized by pulmonary hypertension and pulmonary vascular remodelling (Thompson et al., 1994).
Pharmacokinetic-Pharmacodynamic Modeling
Sch-42495 has been subjected to pharmacokinetic-pharmacodynamic (PK-PD) modeling to understand its dynamics better in hypertensive patients. The study helped characterize the pharmacokinetics and pharmacodynamics of Sch-42495, providing insights into its effects at various doses and its potential use in hypertension management (Fettner et al., 2004).
Hemodynamic and Humoral Effects
The hemodynamic and humoral effects of Sch-42495 were studied in spontaneously hypertensive rats. The findings suggested that chronic oral treatment with Sch-42495 increases endogenous ANF activity, indicating a slight reduction in circulating renin and aldosterone but does not affect arterial pressure and natriuresis. These results cast doubts on the potential of affecting blood pressure and sodium and water excretion with a NEP inhibitor, at least in a volume-independent model of hypertension (Sala et al., 1994).
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for Sch-42495 racemate are not mentioned, potential trends and future directions are suggested based on the state-of-art “coupling” strategy, which may greatly reinvigorate the existing individual methods and facilitate the emergence of cross-cutting ideas among researchers from different enantioseparation domains .
Eigenschaften
IUPAC Name |
ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17?,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQXPUMRSJGLSF-ZVAWYAOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.